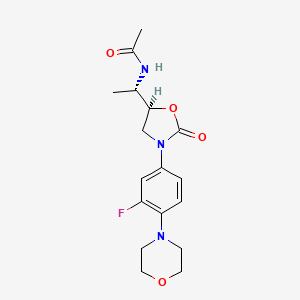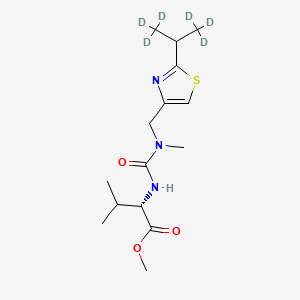
Antiparasitic agent-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiparasitic agent-8 is a synthetic compound designed to combat parasitic infections. It is particularly effective against a range of protozoan and helminth parasites, making it a valuable tool in the treatment of neglected tropical diseases. The compound’s unique structure allows it to target specific biochemical pathways in parasites, leading to their immobilization and death.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antiparasitic agent-8 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of an imidazole ring, which is a common scaffold in many antiparasitic agents . This is followed by the introduction of various functional groups that enhance the compound’s antiparasitic activity. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. These methods allow for the precise control of reaction parameters, ensuring consistent quality and efficiency. The use of automated systems and advanced monitoring techniques further enhances the production process, reducing the risk of contamination and ensuring compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Antiparasitic agent-8 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms, typically in the presence of reducing agents like sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce more saturated compounds.
Applications De Recherche Scientifique
Antiparasitic agent-8 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antiparasitic action and to develop new synthetic methodologies.
Biology: Researchers use it to investigate the biochemical pathways involved in parasitic infections and to identify potential targets for new therapies.
Medicine: The compound is tested in clinical trials to evaluate its efficacy and safety in treating parasitic diseases.
Mécanisme D'action
The mechanism of action of Antiparasitic agent-8 involves the inhibition of key enzymes and pathways essential for parasite survival. The compound targets the parasite’s energy production systems, leading to a depletion of ATP and subsequent cell death. It also disrupts the parasite’s cytoskeleton by binding to tubulin, preventing its polymerization and causing structural collapse .
Comparaison Avec Des Composés Similaires
Antiparasitic agent-8 is unique in its ability to target multiple biochemical pathways simultaneously, making it more effective than many other antiparasitic agents. Similar compounds include:
Ivermectin: A broad-spectrum antiparasitic agent that targets glutamate-gated chloride channels in parasites.
Albendazole: An antiparasitic agent that binds to tubulin, inhibiting its polymerization and disrupting the parasite’s cytoskeleton.
Metronidazole: An antiparasitic and antibacterial agent that disrupts DNA synthesis in parasites.
In comparison, this compound offers a broader spectrum of activity and a higher potency, making it a valuable addition to the arsenal of antiparasitic agents.
Propriétés
Formule moléculaire |
C17H22FN3O4 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
N-[(1S)-1-[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]ethyl]acetamide |
InChI |
InChI=1S/C17H22FN3O4/c1-11(19-12(2)22)16-10-21(17(23)25-16)13-3-4-15(14(18)9-13)20-5-7-24-8-6-20/h3-4,9,11,16H,5-8,10H2,1-2H3,(H,19,22)/t11-,16-/m0/s1 |
Clé InChI |
JYHNPBCGLZTGJX-ZBEGNZNMSA-N |
SMILES isomérique |
C[C@@H]([C@@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)NC(=O)C |
SMILES canonique |
CC(C1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)




![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)
![(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B12413532.png)
